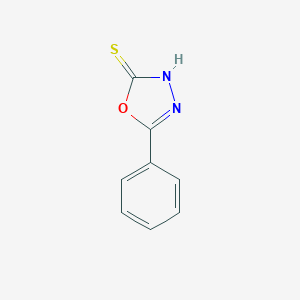

5-Phenyl-1,3,4-oxadiazole-2-thiol

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Oxadiazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-phenyl-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHWXVBZGSVUGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4062773 | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3004-42-0 | |

| Record name | 5-Phenyl-1,3,4-oxadiazole-2-thiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3004-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003004420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,4-Oxadiazole-2(3H)-thione, 5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4062773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,3,4-oxadiazole-2(3H)-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Analysis of 5-phenyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The document outlines the synthesis and detailed spectral characterization of this molecule, presenting data from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Experimental protocols, data interpretation, and relevant structural visualizations are included to support research and development activities.

Introduction

This compound is a key pharmacophore known for its diverse biological activities. The 1,3,4-oxadiazole ring is a versatile scaffold in drug design, and the presence of a thiol group provides a reactive site for further chemical modifications, making it a valuable intermediate in the synthesis of novel therapeutic agents. Accurate and comprehensive spectroscopic analysis is fundamental to confirming the structure and purity of this compound, which is a prerequisite for its use in further research and drug development. This guide summarizes the key spectroscopic data and provides generalized experimental methodologies for its characterization.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process commencing with benzoic acid. The general synthetic pathway is illustrated below.[1][2]

Spectroscopic Data

The structural confirmation of this compound is based on a combination of spectroscopic techniques. The key data are summarized in the following tables.

FT-IR Spectral Data

Table 1: FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3111 - 2935 | C-H stretching (aromatic) | [1] |

| 2560 | S-H stretching | [3] |

| 1600 - 1450 | C=N stretching | [1] |

| 1554 | C=C stretching (aromatic) | [3] |

| 1514 | C=N stretching | [3] |

| 1471 | C-N stretching | [1] |

| 1108 | C-O-C stretching (in ring) | [3] |

| 704 | C-S stretching | [1] |

UV-Vis Spectral Data

Table 2: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Reference |

| DMF | 299, 215 | [2] |

¹H NMR Spectral Data

Table 3: ¹H NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |

| DMSO-d₆ | 7.21 - 7.30 | m | Phenyl protons (5H) | [3] |

| DMSO-d₆ | 12.33 | s | SH proton (1H) | [3] |

¹³C NMR Spectral Data

Table 4: ¹³C NMR Spectral Data for this compound

| Solvent | Chemical Shift (δ, ppm) | Assignment | Reference |

| DMSO-d₆ | 125.02, 125.11, 126.21, 127.11 | Aromatic carbons | [3] |

| DMSO-d₆ | 158.66, 175.72 | Oxadiazole ring carbons (C2 & C5) | [3] |

Mass Spectrometry Data

Table 5: Mass Spectrometry Data for this compound

| Ionization Mode | m/z | Assignment | Reference |

| EI | 178 | [M]⁺ | [3] |

Thiol-Thione Tautomerism

This compound can exist in two tautomeric forms: the thiol form and the thione form. Spectroscopic evidence, particularly from FT-IR and NMR, can provide insights into the predominant tautomer in a given state (solid or in solution). The equilibrium between these two forms is an important chemical characteristic of this compound.

Experimental Protocols

The following sections detail generalized experimental protocols for the spectroscopic analysis of this compound.

Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

-

Esterification: Benzoic acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl benzoate.[1]

-

Hydrazinolysis: The resulting ethyl benzoate is then refluxed with hydrazine hydrate in an alcoholic solvent to form benzoyl hydrazide.

-

Cyclization: Benzoyl hydrazide is dissolved in a solution of potassium hydroxide in ethanol. Carbon disulfide is added, and the mixture is refluxed. The reaction mixture is then cooled and acidified with a dilute mineral acid to precipitate the crude this compound. The product can be purified by recrystallization from a suitable solvent like ethanol.

FT-IR Spectroscopy

-

Sample Preparation: A small amount of the dried, solid sample is mixed with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of a blank KBr pellet is recorded first. Then, the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable UV-grade solvent (e.g., DMF) to a known concentration (e.g., 10⁻³ mol·dm⁻³).[1]

-

Data Acquisition: The UV-Vis spectrum is recorded using a dual-beam spectrophotometer. The solvent is used as a reference in a matched quartz cuvette. The absorbance is measured over a wavelength range of approximately 200-400 nm.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a frequency of 75 MHz or higher is common. Standard pulse sequences are used to acquire the spectra.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample solution is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography. Electron ionization (EI) is a common method for this type of molecule. The mass-to-charge ratio (m/z) of the resulting ions is measured.

Data Interpretation and Conclusion

The spectroscopic data presented in this guide are consistent with the structure of this compound. The FT-IR spectrum confirms the presence of the key functional groups, including the thiol, aromatic C-H, C=N, and C-O-C bonds. The UV-Vis spectrum indicates the presence of a conjugated system. The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, which aligns with the proposed molecular structure. Finally, the mass spectrum shows the molecular ion peak at the expected m/z value, confirming the molecular weight of the compound.

This comprehensive spectroscopic characterization provides a solid foundation for the use of this compound in further chemical synthesis and biological studies. The provided protocols offer a general framework for the quality control and analysis of this important heterocyclic compound.

References

The Multifaceted Biological Activities of 5-Phenyl-1,3,4-oxadiazole-2-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole nucleus, particularly when substituted with a phenyl group at the 5-position and a thiol at the 2-position, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 5-phenyl-1,3,4-oxadiazole-2-thiol derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial and Antifungal Activity

Derivatives of this compound have been extensively investigated for their potential to combat various microbial and fungal pathogens. The core structure is often modified at the thiol position to generate a diverse library of compounds with enhanced potency and a broader spectrum of activity.

Quantitative Antimicrobial and Antifungal Data

The following table summarizes the minimum inhibitory concentration (MIC) values of representative this compound derivatives against a panel of bacteria and fungi.

| Compound ID | Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| 1 | This compound | Escherichia coli | >250 | Candida albicans | >250 | [1] |

| Bacillus subtilis | >250 | Aspergillus niger | >250 | [1] | ||

| Staphylococcus aureus | >250 | Candida krusei | >250 | [1] | ||

| 2 | N-(substituted phenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide derivative | Staphylococcus aureus | 3.125 | Candida albicans | 6.25 | |

| Bacillus subtilis | 6.25 | Aspergillus niger | 3.125 | |||

| Escherichia coli | 3.125 | |||||

| Pseudomonas aeruginosa | 6.25 |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial and antifungal activity of the synthesized compounds is typically evaluated using the broth microdilution method.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anticancer Activity

The this compound scaffold has emerged as a promising template for the design of potent anticancer agents. Derivatives have shown significant cytotoxic effects against a variety of cancer cell lines, often acting through specific mechanisms such as inhibition of tubulin polymerization or key enzymes involved in cancer progression.

Quantitative Anticancer Data

The following table presents the half-maximal inhibitory concentration (IC50) values for selected derivatives against various cancer cell lines.

| Compound ID | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 3 | 5-(substituted phenyl)-3-[(substituted phenylamino)methyl]-3H-[2][3][4]oxadiazole-2-thione | HepG2 (Hepatocarcinoma) | 12.01 | |

| MCF-7 (Breast Adenocarcinoma) | 7.52 | |||

| HL-60 (Leukemia) | 9.7 | |||

| 4 | 1,3,4-oxadiazole-linked 1,2,3-triazole derivative | HeLa (Cervical Cancer) | - | [5] |

| MDA-MB-231 (Breast Cancer) | - | [5] | ||

| DU-145 (Prostate Cancer) | - | [5] | ||

| HepG2 (Hepatocarcinoma) | - | [5] | ||

| 5 | 5-bromo-1-((4-chlorophenyl)((5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)amino)methyl)indoline-2,3-dione | HT-29 (Colon Carcinoma) | 0.78 | [5] |

| HepG2 (Hepatocarcinoma) | 0.26 | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Workflow for MTT Assay

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key cellular signaling pathways.

Inhibition of Tubulin Polymerization

Several derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds induce cell cycle arrest, typically at the G2/M phase, leading to apoptosis.[5]

Signaling Pathway of Tubulin Polymerization Inhibition

Caption: Inhibition of tubulin polymerization leading to apoptosis.

Enzyme Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Certain this compound derivatives have been shown to inhibit VEGFR-2, thereby blocking downstream signaling pathways.

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling pathway and its inhibition.[2][3][4][6][7][8][9][10]

p53-Mediated Apoptosis

Some derivatives induce apoptosis through the activation of the p53 tumor suppressor protein. This leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, ultimately activating the caspase cascade.[6]

p53-Mediated Intrinsic Apoptosis Pathway

Caption: p53-mediated intrinsic apoptosis pathway.[4][6][9][11][12][13][14][15][16][17]

Synthesis of this compound Derivatives

The general synthetic route to this compound and its derivatives is a well-established multi-step process.

General Synthetic Workflow

Caption: General synthetic route for this compound and its derivatives.

Experimental Protocol: Synthesis of this compound

-

Preparation of Benzoic Hydrazide: Benzoic acid is converted to its acid chloride using thionyl chloride. The resulting benzoyl chloride is then reacted with hydrazine hydrate in a suitable solvent like ethanol to yield benzoic hydrazide.

-

Cyclization to form the Oxadiazole Ring: Benzoic hydrazide is dissolved in ethanol, and potassium hydroxide is added. Carbon disulfide is then added dropwise while stirring, and the mixture is refluxed for several hours.

-

Acidification and Isolation: After cooling, the reaction mixture is poured into ice-cold water and acidified with a mineral acid (e.g., hydrochloric acid). The precipitated solid, this compound, is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The versatility of its synthesis allows for the creation of a vast array of derivatives with diverse biological activities. The data and protocols presented in this guide highlight the significant potential of these compounds as antimicrobial, anticancer, and enzyme-inhibiting agents. Further research focusing on lead optimization, in vivo efficacy, and detailed mechanistic studies will be crucial in translating the promise of these compounds into clinically effective drugs. The exploration of their effects on various signaling pathways will undoubtedly unveil new therapeutic opportunities and deepen our understanding of their mechanism of action at the molecular level.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. commerce.bio-rad.com [commerce.bio-rad.com]

- 8. researchgate.net [researchgate.net]

- 9. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mitochondrial p53 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. zider.free.fr [zider.free.fr]

- 14. mdpi.com [mdpi.com]

- 15. weizmann.ac.il [weizmann.ac.il]

- 16. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Phenyl-1,3,4-oxadiazole-2-thiol: Properties, Synthesis, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-phenyl-1,3,4-oxadiazole-2-thiol. It includes detailed experimental protocols for its synthesis and characterization, along with a summary of its antimicrobial activities. The information is intended to support further research and development of this compound for potential therapeutic applications.

Core Physical and Chemical Properties

This compound is a heterocyclic compound featuring a central 1,3,4-oxadiazole ring substituted with a phenyl group and a thiol group. This structure imparts a unique electronic distribution and the potential for diverse biological activities. The compound typically appears as a crystalline solid and is soluble in polar solvents like ethanol and methanol.[1]

A key characteristic of this molecule is the existence of thiol-thione tautomerism, where it can exist in either the thiol (-SH) form or the thione (C=S) form. Spectroscopic data often suggests that the thione form is predominant.[2]

Quantitative Data Summary

The following tables summarize the key physical and chemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂OS | [1][3] |

| Molecular Weight | 178.21 g/mol | [1][3] |

| Melting Point | 219-222 °C | [1][4] |

| Appearance | Crystalline solid | [1] |

| CAS Number | 3004-42-0 | [1][3] |

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Technique | Key Data Points | Reference |

| FTIR (KBr, cm⁻¹) | ~2560 (S-H), ~1554 (C=C), ~1514 (C=N), ~1108 (C-O) | [5] |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.21-7.30 (m, 5H, Ar-H), 12.33 (s, 1H, SH) | [5] |

| ¹³C NMR (DMSO-d₆, δ ppm) | 125.02-127.11 (Ar-C), 158.66, 175.72 (oxadiazole moiety) | [5] |

| Mass Spectrum (m/z) | 178 (M⁺, 100%) | [5] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound, as well as a general protocol for evaluating its antimicrobial activity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the esterification of benzoic acid, followed by hydrazinolysis, and finally, cyclization with carbon disulfide.

Step 1: Synthesis of Ethyl Benzoate

-

Reflux a mixture of benzoic acid and ethyl alcohol in the presence of a catalytic amount of concentrated sulfuric acid for 4 hours.[6]

-

After the reaction is complete, neutralize the excess acid with a concentrated base solution.[6]

-

Extract the ethyl benzoate with a suitable organic solvent and purify by distillation.

Step 2: Synthesis of Benzoyl Hydrazide

-

Reflux the synthesized ethyl benzoate with hydrazine hydrate in absolute ethanol.[5]

-

Upon cooling, the benzoyl hydrazide will precipitate.

-

Collect the solid by filtration, wash with cold water, and recrystallize from aqueous ethanol.[5]

Step 3: Synthesis of this compound

-

Dissolve benzoyl hydrazide in absolute ethanol.[5]

-

Add carbon disulfide to the solution, followed by an aqueous solution of potassium hydroxide.[5]

-

Stir the reaction mixture thoroughly and reflux.[5]

-

After completion, cool the reaction mixture and acidify with a suitable acid to precipitate the crude product.

-

Collect the crude solid, wash with water, and recrystallize from 30% aqueous ethanol to obtain the purified this compound.[5]

Spectroscopic Characterization

The structure of the synthesized compound is confirmed using the following spectroscopic methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Record the FTIR spectrum using a KBr disc method.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz for ¹H and 75.43 MHz for ¹³C) using DMSO-d₆ as the solvent and TMS as the internal standard.[5]

-

Mass Spectrometry: Obtain the mass spectrum to determine the molecular ion peak.[5]

Antimicrobial Activity Screening

The antimicrobial activity of this compound can be evaluated against a panel of bacterial and fungal strains.

Protocol: Broth Dilution Method

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth for bacteria and Sabouraud Dextrose Broth for fungi in microtiter plates.[7]

-

Inoculate the wells with a standardized suspension of the test microorganisms (e.g., Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, Aspergillus niger).[6][7]

-

Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.[7]

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]

-

Use standard antimicrobial agents (e.g., chloramphenicol for bacteria, fluconazole for fungi) as positive controls.[6]

Biological Activities and Potential Applications

This compound and its derivatives have been reported to exhibit a broad spectrum of biological activities, making them promising scaffolds for drug development.

-

Antimicrobial Activity: The compound has been screened for its activity against various bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Candida albicans, and Aspergillus niger.[6][7] The presence of the 2-thiol group on the 1,3,4-oxadiazole ring is believed to enhance these biological activities.[5]

-

Anticancer Properties: Some studies suggest that 1,3,4-oxadiazole derivatives possess potential anticancer properties.[1][6]

-

Other Activities: Literature surveys reveal that the 1,3,4-oxadiazole nucleus is associated with a wide range of pharmacological effects, including anti-inflammatory, anticonvulsant, and anthelmintic activities.[6]

The versatile biological profile of this compound makes it a valuable lead compound for the design and synthesis of new therapeutic agents. Further research into its mechanism of action and structure-activity relationships is warranted to fully explore its therapeutic potential.

References

5-Phenyl-1,3,4-oxadiazole-2-thiol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-phenyl-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis protocols, and diverse biological activities, including its potential as an antimicrobial and anticancer agent. Furthermore, it explores the compound's mechanism of action through enzyme inhibition and provides insights from molecular docking studies. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Physicochemical Properties

This compound is a solid organic compound with the molecular formula C₈H₆N₂OS.[1][2] Its chemical structure features a central 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position and a thiol group at the 2-position.

| Property | Value | Reference |

| CAS Number | 3004-42-0 | [1][2] |

| Molecular Weight | 178.21 g/mol | [1][2] |

| Molecular Formula | C₈H₆N₂OS | [1][2] |

| Melting Point | 219-222 °C | [2] |

| Form | Solid | [2] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with benzoic acid. The general synthetic route involves the conversion of benzoic acid to its corresponding ester, followed by reaction with hydrazine hydrate to form a hydrazide. The final cyclization step to form the oxadiazole ring is achieved by reacting the hydrazide with carbon disulfide in the presence of a base.[3][4]

Experimental Protocol: Synthesis from Benzoic Acid

Step 1: Esterification of Benzoic Acid

-

Benzoic acid is refluxed with ethanol in the presence of a catalytic amount of concentrated sulfuric acid for approximately 4 hours to yield ethyl benzoate.[3]

Step 2: Formation of Benzoic Hydrazide

-

The resulting ethyl benzoate is then reacted with hydrazine hydrate in absolute ethanol under reflux to produce benzoic hydrazide.[3]

Step 3: Cyclization to this compound

-

Benzoic hydrazide is dissolved in absolute ethanol.

-

Carbon disulfide is added to the solution, followed by the addition of an aqueous solution of potassium hydroxide.

-

The reaction mixture is stirred and refluxed to facilitate the cyclization.[3]

-

Upon completion, the reaction mixture is cooled and acidified to precipitate the crude this compound, which can then be purified by recrystallization.

Biological Activities and Potential Applications

This compound and its derivatives have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.

Antimicrobial Activity

The compound has been screened for its in vitro antimicrobial activity against various bacterial and fungal strains.

Antibacterial Activity: Studies have shown that this compound exhibits varying degrees of antibacterial activity. For instance, its activity has been tested against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus.[3]

Antifungal Activity: The antifungal potential has been evaluated against fungal species such as Candida albicans and Aspergillus niger.[3]

| Microorganism | Activity Level | Reference |

| Escherichia coli | Moderate | [3] |

| Bacillus subtilis | Moderate | [3] |

| Staphylococcus aureus | Moderate | [3] |

| Candida albicans | Weak to Moderate | [3] |

| Aspergillus niger | Weak to Moderate | [3] |

Anticancer and Cytotoxic Activity

Derivatives of this compound have been investigated for their potential as anticancer agents. Certain S-alkylated derivatives have shown significant cytotoxicity against human cancer cell lines, such as A549 (lung cancer).[5] For example, specific thioether derivatives have reported IC₅₀ values in the micromolar range, indicating potent anticancer activity.[5]

| Cell Line | Derivative Type | Reported IC₅₀ (µg/mL) | Reference |

| A549 (Lung Cancer) | S-alkylated thioether | 11.20 - 59.61 | [5] |

Antioxidant Activity

The antioxidant potential of this compound derivatives has also been explored. Some derivatives have shown moderate free radical scavenging activity in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.[6]

Mechanism of Action

The biological activities of this compound and its derivatives are attributed to their ability to interact with and inhibit various biological targets, primarily enzymes.

Enzyme Inhibition:

-

Thymidine Phosphorylase: Derivatives of 5-phenyl-1,3,4-oxadiazole-2-thione have shown inhibitory activity against thymidine phosphorylase, an enzyme implicated in cancer progression.[7]

-

Matrix Metalloproteinase-9 (MMP-9): Certain acetamide derivatives have demonstrated significant inhibition of MMP-9, an enzyme involved in cancer cell invasion and metastasis.[8]

-

Histone Deacetylases (HDACs): Some 1,3,4-oxadiazole derivatives have been evaluated as HDAC inhibitors, which are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy.[7]

Molecular Docking Studies: Computational molecular docking studies have been employed to predict the binding modes of these compounds with their target enzymes. For instance, docking studies have suggested that derivatives of 5-phenyl-1,3,4-oxadiazole can bind to the active site of enzymes like Mycobacterium tuberculosis Enoyl-ACP reductase, indicating a potential mechanism for their antitubercular activity.[1]

Conclusion

This compound serves as a versatile scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated promising antimicrobial, anticancer, and antioxidant activities. The underlying mechanism of action often involves the inhibition of key enzymes crucial for pathogen survival and cancer cell proliferation. Further research into the structure-activity relationships and optimization of this core structure holds significant potential for the development of new and effective drugs. This technical guide provides a foundational understanding for researchers and scientists working in the field of medicinal chemistry and drug discovery to further explore the therapeutic potential of this important class of compounds.

References

- 1. Design, Synthesis, Toxicity Estimation and Molecular Docking Studies of N-(furan-2-yl)-1-(5-substituted) phenyl-1,3,4-oxadiazol-2-yl) methanimine as Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jih.uobaghdad.edu.iq [jih.uobaghdad.edu.iq]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

tautomerism in 5-phenyl-1,3,4-oxadiazole-2-thiol

An In-depth Technical Guide on the Tautomerism of 5-Phenyl-1,3,4-oxadiazole-2-thiol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a heterocyclic compound of significant interest in medicinal chemistry, forming the scaffold for various pharmacologically active agents. A critical characteristic of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. Understanding this equilibrium is paramount for drug design, as the predominant tautomer dictates the molecule's physicochemical properties, reactivity, and interaction with biological targets. This guide provides a comprehensive analysis of the thiol-thione , supported by spectroscopic data, detailed experimental protocols, and logical workflows. Spectroscopic evidence from FT-IR, NMR, and UV-Vis analyses conclusively demonstrates that the thione form is predominant, particularly in the solid state.

Introduction

The 1,3,4-oxadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties[1][2][3]. The introduction of a thiol group at the 2-position creates 5-substituted-1,3,4-oxadiazole-2-thiols, which can exist in two tautomeric forms: the thiol form and the thione form[4]. This phenomenon, known as thiol-thione tautomerism, is crucial as the two forms possess different hydrogen-bonding capabilities, lipophilicity, and nucleophilicity, all of which influence a compound's pharmacokinetic and pharmacodynamic profile. This document focuses on the 5-phenyl derivative to elucidate the structural and spectral characteristics that define its tautomeric state.

The Thiol-Thione Tautomeric Equilibrium

Mercapto-substituted azoles, including this compound, can interconvert between two tautomeric structures: the thiol form (A) and the thione form (B)[4][5]. This equilibrium is dynamic and can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.

Spectroscopic analyses are the primary means of investigating this equilibrium, with evidence from various techniques pointing towards the prevalence of the thione form (B)[6][7].

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the cyclization of an acid hydrazide with carbon disulfide[1][4].

Synthesis Workflow

Detailed Synthesis Protocol

A widely used method for preparing 5-substituted-1,3,4-oxadiazole-2-thiols involves the following steps[4][8]:

-

Preparation of Benzoyl Hydrazide: Benzoic acid is first converted to its corresponding ester, typically ethyl benzoate, by refluxing with ethanol in the presence of a catalytic amount of concentrated sulfuric acid[2][3]. The resulting ester is then reacted with hydrazine hydrate to yield benzoyl hydrazide[8].

-

Cyclization: Benzoyl hydrazide (1 mole) is dissolved in absolute ethanol. To this solution, potassium hydroxide (1 mole) and carbon disulfide (1 mole) are added.

-

Reaction: The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).

-

Isolation: The reaction mixture is cooled, and the solvent is often removed under reduced pressure. The residue is dissolved in water and acidified with a dilute acid (e.g., HCl) to precipitate the crude product.

-

Purification: The precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield pure this compound. The melting point of the pure compound is reported to be 219-222 °C[9].

Spectroscopic Evidence and Analysis

Spectroscopic analysis is essential for distinguishing between the thiol and thione tautomers. The presence or absence of specific absorption bands and chemical shifts provides direct evidence for the predominant form.

FT-IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying functional groups that differ between the two tautomers. The key distinction lies in the S-H bond of the thiol form versus the N-H and C=S bonds of the thione form.

-

Experimental Protocol: An FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the dried sample is mixed with potassium bromide powder and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

-

Data and Interpretation: The absence of a significant S-H stretching band (typically around 2500-2600 cm⁻¹) and the presence of N-H and C=S stretching bands are strong indicators of the thione form. For this compound, the thione form is strongly supported[6].

Table 1: FT-IR Spectral Data for this compound and Related Compounds

| Vibrational Mode | Expected Range (cm⁻¹) | Observed Frequency (cm⁻¹) | Tautomer Indicated | Reference |

|---|---|---|---|---|

| N-H stretch | 3100-3300 | ~3111 | Thione | [2] |

| S-H stretch | 2500-2600 | 2438, 2398 | Thiol (minor or ambiguous) | [2][3] |

| C=N stretch | 1600-1690 | 1600-1450 range | Both | [2] |

| C=S stretch | 1050-1250 | Not explicitly assigned | Thione (inferred) | |

Note: The bands observed in the 2300-2400 cm⁻¹ range are unusually low for a typical S-H stretch and may have alternative assignments, further supporting the absence of a clear thiol group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information in solution. The key proton to observe is the one attached to either sulfur (thiol) or nitrogen (thione).

-

Experimental Protocol: NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The sample is dissolved in a deuterated solvent, commonly DMSO-d₆, which can accommodate the exchangeable proton. Tetramethylsilane (TMS) is used as an internal standard.

-

Data and Interpretation: A broad singlet in the downfield region (δ 13-15 ppm) is characteristic of an N-H proton in a thione/amide-like environment, while an S-H proton would typically appear much further upfield. For a related compound, 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol, a signal at δ 15.0 ppm was attributed to the SH proton, though this is more characteristic of an NH proton[8]. The spectra for the 5-phenyl derivative show aromatic protons in the expected range of δ 7.49-7.62 ppm[3]. The presence of a very downfield exchangeable proton strongly suggests the N-H of the thione tautomer is dominant in solution.

Table 2: ¹H NMR Spectral Data

| Proton | Expected Chemical Shift (δ, ppm) | Observed Shift (δ, ppm) | Tautomer Indicated | Reference |

|---|---|---|---|---|

| -SH (Thiol) | 3-5 | Not observed | - | |

| -NH (Thione) | 13-15 | ~15.0 (in analog) | Thione | [8] |

| Aromatic (Ar-H) | 7-8 | 7.49 - 7.62 | Both |[3] |

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the molecule, which differ for the conjugated systems of the two tautomers.

-

Experimental Protocol: The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, methanol, or H₂SO₄) and measuring the absorbance over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

-

Data and Interpretation: The thiol form is characterized by an n→π* transition for the C-S group[5]. In one study, a band at 196 nm in 1M H₂SO₄ was attributed to this transition, indicating the presence of the thiol form under highly acidic aqueous conditions[5]. However, under less extreme conditions, the thione form, with its more extended C=S conjugation, is generally expected to dominate the spectral features.

Table 3: UV-Vis Spectral Data

| Solvent | Observed λmax (nm) | Tautomer Indicated | Reference |

|---|---|---|---|

| 1M H₂SO₄ | 196 | Thiol | [5] |

| Not Specified | 295, 215 | Not specified |[3] |

Conclusion: The Predominant Thione Form

-

FT-IR data: The presence of N-H stretching vibrations and the absence of a clear S-H band.

-

NMR data: The observation of a downfield exchangeable proton signal characteristic of an N-H group.

-

Chemical Registration: The compound is often registered under a chemical structure representing the thione form, as indicated by its SMILES string S=C1NN=C(O1)c2ccccc2[9].

While the thiol form may exist as a minor component in equilibrium or be favored under specific conditions (e.g., highly acidic aqueous solutions), for the purposes of drug design and reactivity studies, the thione structure should be considered the primary molecular entity.

References

- 1. researchgate.net [researchgate.net]

- 2. ijari.org [ijari.org]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. science2016.lp.edu.ua [science2016.lp.edu.ua]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 3004-42-0 | Benchchem [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. This compound 97 3004-42-0 [sigmaaldrich.com]

The Therapeutic Potential of 1,3,4-Oxadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-oxadiazole moiety, a five-membered heterocyclic ring containing one oxygen and two nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including its ability to participate in hydrogen bonding and other non-covalent interactions, have led to the development of a vast number of derivatives with a broad spectrum of therapeutic applications. This technical guide provides an in-depth overview of the significant biological activities of 1,3,4-oxadiazole derivatives, with a focus on their potential as anticancer, antimicrobial, and anti-inflammatory agents. Detailed experimental methodologies and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against a wide range of cancer cell lines. Their anticancer mechanisms are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth, proliferation, and survival.

Mechanisms of Anticancer Action

Several key mechanisms have been elucidated for the anticancer activity of 1,3,4-oxadiazole derivatives:

-

Enzyme Inhibition: These compounds have been shown to inhibit various enzymes that are overexpressed or hyperactive in cancer cells. Notable targets include histone deacetylases (HDACs), thymidylate synthase, and topoisomerase II.[1] Difluoromethyl-1,3,4-oxadiazoles, for instance, have been identified as potent and selective inhibitors of HDAC6.[2]

-

Growth Factor Receptor Inhibition: 1,3,4-oxadiazole derivatives can interfere with the signaling pathways of growth factors that drive cancer progression. They have been shown to inhibit the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR pathway.[3][4]

-

Induction of Apoptosis: Many 1,3,4-oxadiazole derivatives induce programmed cell death (apoptosis) in cancer cells. This can be achieved through various mechanisms, including the disruption of mitochondrial membrane potential and the activation of caspases.

-

NF-κB Pathway Inhibition: The transcription factor NF-κB plays a critical role in inflammation and cancer by promoting cell survival and proliferation. Some 1,3,4-oxadiazole derivatives have been found to suppress the NF-κB signaling pathway.[5][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of 1,3,4-oxadiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected 1,3,4-oxadiazole derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thioether-containing 1,3,4-oxadiazoles | MCF-7 (Breast) | 0.7 ± 0.2 | [1] |

| SGC-7901 (Stomach) | 30.0 ± 1.2 | [1] | |

| HepG2 (Liver) | 18.3 ± 1.4 | [1] | |

| Diarylureas with 1,3,4-oxadiazole | PC-3 (Prostate) | 0.67 | [1] |

| HCT-116 (Colon) | 0.80 | [1] | |

| ACHN (Renal) | 0.87 | [1] | |

| Naproxen-based 1,3,4-oxadiazoles | MCF-7 (Breast) | 2.13 | [7] |

| HepG2 (Liver) | 1.63 | [7] |

Signaling Pathway Visualization

The following diagram illustrates the inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens poses a significant threat to global health. 1,3,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new antimicrobial agents.

Antibacterial Activity

1,3,4-oxadiazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell wall.

Antifungal Activity

Several 1,3,4-oxadiazole derivatives have exhibited potent antifungal activity against clinically relevant fungal species, including Candida albicans and Aspergillus niger.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro potency of an antimicrobial agent. The table below presents the MIC values for selected 1,3,4-oxadiazole derivatives against various microbial strains.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Pyridine-containing 1,3,4-oxadiazoles | Staphylococcus aureus | 62 | [9] |

| Methicillin-resistant S. aureus (MRSA) | 62 | [9] | |

| Carboxymethyl 1,3,4-oxadiazole-2-thiones | Staphylococcus aureus | - | [8] |

| Escherichia coli | - | [8] | |

| Aspergillus niger | - | [8] | |

| Candida albicans | - | [8] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to a variety of diseases, including arthritis, inflammatory bowel disease, and certain types of cancer. 1,3,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties, with promising results.

Mechanism of Anti-inflammatory Action

The anti-inflammatory effects of 1,3,4-oxadiazole derivatives are often linked to the inhibition of pro-inflammatory enzymes and signaling pathways:

-

Cyclooxygenase (COX) Inhibition: Some derivatives have been shown to inhibit COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.

-

Inhibition of Pro-inflammatory Cytokines: These compounds can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[][11] The inhibition of the NF-κB signaling pathway is a key mechanism in reducing the expression of these inflammatory mediators.[6][12]

Signaling Pathway Visualization

The following diagram illustrates the role of the NF-κB signaling pathway in inflammation and its inhibition by 1,3,4-oxadiazole derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of 1,3,4-oxadiazole derivatives.

General Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles

A common and efficient method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodesulfurization of thiosemicarbazides.[13]

Materials:

-

Arylhydrazide

-

Arylisothiocyanate

-

Methanol (MeOH)

-

N,N-Diisopropylethylamine (DIEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Thiosemicarbazide Formation:

-

Combine arylhydrazide (1 mmol) and arylisothiocyanate (1 mmol) in methanol (4 mL) in a round-bottom flask at room temperature.

-

Stir the mixture for 4 hours.

-

Collect the resulting precipitate by filtration, wash with methanol, and dry to obtain the thiosemicarbazide intermediate.

-

-

Cyclodesulfurization:

-

To a solution of the thiosemicarbazide (1 mmol) in DMF (3 mL), add DIEA (1 mmol) and TBTU (1.5 mmol) with magnetic stirring.

-

Heat the mixture to 50°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the solvent in vacuo and extract the residue with water.

-

Isolate the solid product by filtration, wash with methanol, and dry.

-

Purify the product by recrystallization from a suitable solvent (e.g., methanol).

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[14][15]

Materials:

-

Cancer cell lines (e.g., HeLa, A549)

-

Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS)

-

1,3,4-oxadiazole derivatives (dissolved in DMSO)

-

MTT solution (1 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

Procedure:

-

Cell Seeding:

-

Culture cancer cells to ~80% confluency.

-

Trypsinize the cells, resuspend in fresh medium, and adjust the cell density.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in culture medium. The final DMSO concentration should be kept low (e.g., <0.2%) to avoid solvent toxicity.

-

After 24 hours of cell seeding, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Formazan Solubilization:

-

After the incubation period, remove the drug-containing medium and wash the cells with 200 µL of PBS.

-

Add 100 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, carefully remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solutions at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

-

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The agar well diffusion and agar dilution methods are commonly used.[16]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

1,3,4-oxadiazole derivatives (dissolved in DMSO)

-

Standard antibiotic (e.g., Ciprofloxacin)

-

Sterile petri dishes and test tubes

Procedure (Agar Well Diffusion Method):

-

Inoculum Preparation:

-

Inoculate the bacterial strain into MHB and incubate for 12 hours at 35°C to achieve a turbidity of 0.5 McFarland units.

-

-

Plate Preparation:

-

Pour molten MHA into sterile petri dishes and allow it to solidify.

-

Spread the standardized bacterial inoculum evenly over the surface of the agar.

-

Create wells of a specific diameter in the agar using a sterile borer.

-

-

Compound Application:

-

Add a defined volume of the dissolved 1,3,4-oxadiazole derivatives and the standard antibiotic into separate wells. Include a DMSO control.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

-

Procedure (Broth Microdilution Method for MIC):

-

Serial Dilution:

-

Perform two-fold serial dilutions of the 1,3,4-oxadiazole derivatives in MHB in a 96-well microtiter plate.

-

-

Inoculation:

-

Add a standardized bacterial inoculum to each well.

-

-

Incubation and Observation:

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.

Conclusion

1,3,4-oxadiazole derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential across multiple disease areas. Their diverse mechanisms of action, coupled with the relative ease of their synthesis and modification, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel 1,3,4-oxadiazole-based therapeutic agents. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new and effective treatments for a range of human diseases.

References

- 1. Frontiers | NF-κB signaling pathway in tumor microenvironment [frontiersin.org]

- 2. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wjpps.com [wjpps.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naproxen Based 1,3,4-Oxadiazole Derivatives as EGFR Inhibitors: Design, Synthesis, Anticancer, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Role of Tumor Necrosis Factor Alpha (TNF-α) in Autoimmune Disease and Current TNF-α Inhibitors in Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

Unraveling the Molecular Mysteries: A Technical Guide to the Mechanism of Action of 5-Phenyl-1,3,4-oxadiazole-2-thiol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the multifaceted mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-thiol, a versatile heterocyclic compound with a broad spectrum of biological activities. This document consolidates current research findings, presenting a detailed overview of its antimicrobial, anticancer, and anti-inflammatory properties. Through a combination of quantitative data, detailed experimental protocols, and visual representations of molecular pathways, this guide aims to provide a comprehensive resource for professionals engaged in drug discovery and development.

Core Biological Activities and Quantitative Data

This compound and its derivatives have demonstrated significant potential across various therapeutic areas. The core activities can be broadly categorized as antimicrobial, anticancer, and anti-inflammatory.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of bacterial and fungal strains. The primary mechanism is believed to involve the disruption of essential enzymatic pathways or cellular structures in microorganisms. The following table summarizes the minimal inhibitory concentration (MIC) values reported in the literature.

| Microorganism | Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | >125 | Chloramphenicol | 62.5 |

| Bacillus subtilis | ATCC 1633 | >125 | Chloramphenicol | 62.5 |

| Staphylococcus aureus | ATCC 25923 | >125 | Chloramphenicol | 62.5 |

| Candida albicans | ATCC 2091 | >125 | Fluconazole | 62.5 |

| Aspergillus niger | ATCC 9029 | >125 | Fluconazole | 62.5 |

| Candida krusei | ATCC 6518 | >125 | Fluconazole | 62.5 |

Table 1: Antimicrobial Activity of this compound.[1]

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives is a significant area of research. These compounds have been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms, including the inhibition of key enzymes involved in cancer progression. While much of the specific quantitative data pertains to derivatives, the this compound core is fundamental to this activity.

| Cell Line | Cancer Type | Compound | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| HepG2 | Liver Cancer | Derivative with 1,4-benzodioxan moiety | 1.27 ± 0.05 | 5-Fluorouracil | - |

| HeLa | Cervical Cancer | Phenylpiperazine derivative | - | 5-Fluorouracil | - |

| SW1116 | Colorectal Cancer | Pyridine and acylhydrazone derivative | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| BGC823 | Stomach Cancer | Pyridine and acylhydrazone derivative | 1.18 ± 0.14 | Staurosporine | 4.18 ± 0.05 |

| MCF-7 | Breast Cancer | Thioether derivative | 0.7 ± 0.2 | 5-Fluorouracil | 22.8 ± 1.2 |

| SGC-7901 | Stomach Cancer | Thioether derivative | 30.0 ± 1.2 | 5-Fluorouracil | 28.9 ± 2.2 |

| PC-3 | Prostate Cancer | Diarylurea derivative | 0.67 | Sorafenib | 1.99 |

| HCT-116 | Colon Cancer | Diarylurea derivative | 0.80 | Sorafenib | 1.58 |

| ACHN | Renal Cancer | Diarylurea derivative | 0.87 | Sorafenib | 2.51 |

Table 2: Anticancer Activity of this compound Derivatives.[2][3]

Anti-inflammatory Activity

Derivatives of this compound have exhibited anti-inflammatory properties, suggesting a potential role in modulating inflammatory pathways. The mechanism is thought to involve the inhibition of inflammatory mediators.

| Assay | Compound | Inhibition (%) | Reference Compound | Inhibition (%) |

| Carrageenan-induced rat paw edema | 5-Pyridyl-1,3,4-oxadiazole-2-thiol | 40.7 | Indomethacin | - |

| Carrageenan-induced rat paw edema | S-benzoyl-5-(4-pyridyl)-1,3,4-oxadiazole-2-thiol | 39.2 | Indomethacin | - |

| Protein denaturation | Flurbiprofen-derived oxadiazole | 74.16 ± 4.41 | Ibuprofen | 84.31 ± 4.93 |

Table 3: Anti-inflammatory Activity of this compound Derivatives.[4][5]

Synthesis and Experimental Protocols

A fundamental understanding of the synthesis and experimental evaluation of this compound is crucial for its study and application.

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with benzoic acid. The following diagram illustrates a common synthetic route.

Caption: A typical synthetic pathway for this compound.

Experimental Protocols

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform twofold serial dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final concentration of DMSO should not exceed 1% v/v.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

This assay measures the inhibition of TS, a key enzyme in DNA synthesis.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer, 2-mercaptoethanol, CMP, and NaF.

-

Enzyme and Inhibitor Incubation: In a cuvette, mix the purified TS enzyme with varying concentrations of this compound (or its derivatives). Incubate for a short period at room temperature.

-

Initiation of Reaction: Add the substrates, deoxyuridine monophosphate (dUMP) and 5,10-methylenetetrahydrofolate (mTHF), to the cuvette to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The conversion of mTHF to dihydrofolate (DHF) results in an increase in absorbance at this wavelength.

-

Data Analysis: Calculate the rate of reaction from the linear portion of the absorbance curve. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[6][7][8]

This protocol assesses the inhibitory effect on HDAC enzymes.

-

Reagent Preparation: Prepare assay buffer, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and a developer solution containing trypsin and a stop reagent (e.g., Trichostatin A).

-

Enzyme Reaction: In a 96-well black microplate, add the HDAC enzyme to the assay buffer. Add varying concentrations of the test compound.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to initiate the reaction. Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Development: Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product (AMC).

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the compound and determine the IC₅₀ value.[9][10][11][12]

The Telomeric Repeat Amplification Protocol (TRAP) assay is a highly sensitive method to measure telomerase activity.

-

Cell Lysis and Protein Extraction: Prepare cell lysates from cancer cells and quantify the protein concentration.

-

Telomerase Extension: In a PCR tube, mix the cell lysate with a TRAP buffer, dNTPs, and a biotinylated TS primer. Incubate at 25°C to allow telomerase to add telomeric repeats to the primer.

-

PCR Amplification: Inactivate the telomerase by heating. Then, perform PCR using a forward primer and a reverse primer to amplify the extended products. An internal control is typically included.

-

Detection: Separate the PCR products by polyacrylamide gel electrophoresis (PAGE). Visualize the characteristic DNA ladder pattern using a suitable stain (e.g., SYBR Green) or by detecting the biotinylated products.

-

Inhibition Assessment: Perform the assay in the presence of varying concentrations of the test compound. A decrease in the intensity of the DNA ladder indicates telomerase inhibition.[13][14][15][16][17]

Molecular Mechanisms and Signaling Pathways

The diverse biological activities of this compound and its derivatives stem from their ability to interact with multiple molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

The anticancer effects are multifaceted, primarily involving the inhibition of enzymes crucial for cancer cell survival and proliferation.

Caption: Key enzymatic targets in the anticancer activity of 1,3,4-oxadiazole derivatives.

-

Thymidylate Synthase (TS) Inhibition: By inhibiting TS, these compounds disrupt the synthesis of thymidine, a crucial component of DNA. This leads to "thymineless death" in rapidly dividing cancer cells.[2][6][7][8][18]

-

Histone Deacetylase (HDAC) Inhibition: Inhibition of HDACs leads to hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes, ultimately inducing apoptosis.[9][10][11][12][19]

-

Telomerase Inhibition: Telomerase is reactivated in most cancer cells, enabling them to maintain telomere length and achieve immortality. Inhibition of this enzyme leads to telomere shortening and eventual cell death.[2][3][13][14][15][16][17]

Some derivatives of 1,3,4-oxadiazole have been shown to induce apoptosis through the p53-mediated intrinsic pathway. This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspases-9 and -3.[20]

Anti-inflammatory Mechanism

While less characterized for the parent compound, derivatives of 1,3,4-oxadiazole are believed to exert their anti-inflammatory effects by modulating key inflammatory signaling pathways. One such proposed pathway is the inhibition of Nuclear Factor-kappa B (NF-κB).

Caption: Postulated inhibition of the NF-κB signaling pathway by 1,3,4-oxadiazole derivatives.

Conclusion

This compound and its derivatives represent a promising scaffold in medicinal chemistry, exhibiting a remarkable range of biological activities. Their mechanisms of action, particularly in the context of cancer, are multifaceted and involve the inhibition of critical enzymes that drive disease progression. The data and protocols presented in this guide offer a solid foundation for further research into this versatile compound. Future studies should focus on elucidating the precise molecular interactions and signaling pathways modulated by the parent compound to fully realize its therapeutic potential. The continued exploration of this chemical entity holds significant promise for the development of novel and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Identification of thymidylate synthase as a potential therapeutic target for lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cooperative Inhibition of Human Thymidylate Synthase by Mixtures of Active Site Binding and Allosteric Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]

- 12. bmglabtech.com [bmglabtech.com]

- 13. benchchem.com [benchchem.com]

- 14. Telomerase Repeated Amplification Protocol (TRAP) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods of Telomerase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Non-Radioactive Assay Methods for the Assessment of Telomerase Activity and Telomere Length - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. biointerfaceresearch.com [biointerfaceresearch.com]

- 20. Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway - Arabian Journal of Chemistry [arabjchem.org]

Initial Antimicrobial Screening of 5-phenyl-1,3,4-oxadiazole-2-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antimicrobial screening of the heterocyclic compound 5-phenyl-1,3,4-oxadiazole-2-thiol. This document details its antimicrobial activity against a range of pathogenic bacteria and fungi, outlines the experimental protocols for susceptibility testing, and explores its potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.

Antimicrobial Activity of this compound

The initial in vitro screening of this compound has demonstrated its potential as an antimicrobial agent. The compound has been tested against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. The antimicrobial efficacy is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Data Presentation

The MIC values for this compound against various microbial strains are summarized in the table below. This data is compiled from a key study investigating its spectral and biological properties.[1][2]

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Escherichia coli | ATCC 25922 | Gram-negative Bacteria | 1.59 |

| Bacillus subtilis | ATCC 1633 | Gram-positive Bacteria | 2 |

| Staphylococcus aureus | ATCC 25923 | Gram-positive Bacteria | 3.125 |

| Candida albicans | ATCC 2091 | Fungus | 6.25 |

| Aspergillus niger | ATCC 9029 | Fungus | 1.592 |

| Candida krusei | ATCC 6518 | Fungus | 3.125 |

Experimental Protocols

The determination of the antimicrobial activity of this compound was performed using the twofold broth dilution method.[1][2] This method is a standardized technique for determining the MIC of an antimicrobial agent.

Preparation of this compound Stock Solution

-

Dissolution : A stock solution of this compound is prepared by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a known concentration. The concentration of DMSO in the final test medium should not exceed a level that affects microbial growth (typically ≤1% v/v).[1]

Broth Microdilution Assay

The following protocol is a detailed methodology for performing the broth microdilution assay to determine the MIC of this compound.

-

Media Preparation : Mueller-Hinton Broth (MHB) is used for bacterial susceptibility testing, while Sabouraud Dextrose Broth (SDB) is used for fungal susceptibility testing. The media are prepared according to the manufacturer's instructions and sterilized.

-

Inoculum Preparation :

-

Bacterial cultures are grown on appropriate agar plates for 18-24 hours. Several colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Fungal cultures are grown on Sabouraud Dextrose Agar for a specified period. The inoculum is prepared by creating a suspension of spores or yeast cells in sterile saline and adjusting the turbidity to a desired concentration.

-

-

Serial Dilution :

-

A serial twofold dilution of the this compound stock solution is performed in a 96-well microtiter plate.

-

Each well, except for the negative control, contains a specific concentration of the test compound in the appropriate broth.

-

-

Inoculation : Each well is inoculated with the prepared microbial suspension.

-

Controls :

-

Positive Control : Wells containing only the growth medium and the microbial inoculum to ensure the viability of the microorganisms.

-

Negative Control : Wells containing only the growth medium to check for sterility.

-

Solvent Control : Wells containing the growth medium, microbial inoculum, and the highest concentration of the solvent (e.g., DMSO) used to ensure the solvent does not inhibit microbial growth.

-

-

Incubation :

-

Bacterial plates are incubated at 37°C for 18-24 hours.

-

Fungal plates are incubated at a suitable temperature (e.g., 28-30°C) for 24-72 hours, depending on the fungal species.

-

-

MIC Determination : The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Potential Mechanism of Action

While the specific signaling pathways inhibited by this compound have not been fully elucidated, the broader class of 1,3,4-oxadiazole derivatives is known to exhibit antimicrobial activity through various mechanisms. The presence of the 1,3,4-oxadiazole ring is a key pharmacophore that can interact with multiple biological targets in microbial cells.

Potential microbial targets for 1,3,4-oxadiazole derivatives include:

-